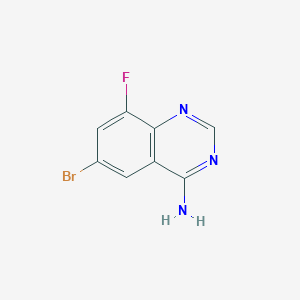

6-Bromo-8-fluoroquinazolin-4-amine

描述

Structure

3D Structure

属性

IUPAC Name |

6-bromo-8-fluoroquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN3/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNVPWZRBRPYSDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)N)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Quinazoline Derivatives: a Privileged Class of Heterocyclic Systems

Quinazoline (B50416) and its derivatives represent a class of nitrogen-containing heterocyclic compounds that are considered "privileged structures" in medicinal chemistry. researchgate.netnih.govijpsr.com This designation stems from their recurring presence in a multitude of biologically active molecules, including numerous approved drugs. researchgate.netnih.gov The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, provides a versatile framework that can be readily modified with various functional groups to interact with a wide array of biological targets. ijpsr.comrsc.org This structural versatility has led to the development of quinazoline-based compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govrsc.orgnih.gov

The inherent biological significance of the quinazoline nucleus makes it a focal point for the design and synthesis of new therapeutic agents. ijpsr.com Researchers are continually exploring the chemical space around this scaffold to develop novel compounds with enhanced potency and selectivity.

The Strategic Importance of Halogenation in Quinazoline Based Drug Design

The introduction of halogen atoms, such as bromine and fluorine, into the quinazoline (B50416) framework is a key strategy employed by medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of these molecules. rsc.org Halogenation can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein. rsc.orgacs.org

The presence of a bromine atom, as seen in 6-bromo-8-fluoroquinazolin-4-amine, can enhance the potency of bioactive compounds. researchgate.net Bromine can participate in halogen bonding, a type of non-covalent interaction that can contribute to the affinity and specificity of a ligand for its protein binding pocket. acs.org Fluorine substitution, on the other hand, is often utilized to improve metabolic stability and bioavailability. rsc.org The unique electronic properties of fluorine can also lead to more favorable interactions with biological targets. nih.gov The strategic placement of these halogens on the quinazoline ring, as in the 6- and 8-positions, can therefore be a powerful tool in the optimization of drug candidates. nih.gov

6 Bromo 8 Fluoroquinazolin 4 Amine: a Key Building Block for Bioactive Molecules

General Synthetic Routes to Quinazoline-4-amine Core Structures

The construction of the quinazoline-4-amine core is a foundational step in the synthesis of this compound. This is typically achieved through cyclization reactions to form the quinazoline ring, followed by the introduction of the amine group at the C-4 position.

Cyclization Reactions for Quinazoline Ring Formation

A variety of cyclization strategies have been developed to assemble the quinazoline ring system. These methods often start from readily available anthranilic acid derivatives or other ortho-substituted anilines.

One common approach involves the reaction of 2-aminobenzonitriles with various reagents. For instance, a palladium(II)-catalyzed cascade reaction of 2-aminobenzonitriles with triethyl orthocarboxylates and boronic acids can yield 4-arylquinazolines. organic-chemistry.org This method proceeds through a C(sp)-C(sp2) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org Another strategy utilizes a copper-catalyzed reaction of 2-bromo-benzonitriles with amidines or guanidine (B92328) to afford 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives, respectively. organic-chemistry.org

Furthermore, quinazolin-4(3H)-ones serve as versatile intermediates that can be converted to 4-aminoquinazolines. These can be synthesized through methods like the copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines. rsc.org Another route involves the reaction of isatoic anhydride (B1165640) with amidoxime (B1450833) derivatives, catalyzed by iron(III) chloride, to produce 2-substituted quinazolin-4(3H)-ones. nih.gov

The following table summarizes various cyclization methods for quinazoline ring formation:

| Starting Materials | Reagents and Conditions | Product | Reference |

| 2-Aminobenzonitriles, Triethyl orthocarboxylates, Boronic acids | Pd(II) catalyst | 4-Arylquinazolines | organic-chemistry.org |

| 2-Bromo-benzonitriles, Amidines/Guanidine | Copper catalyst | 4-Aminoquinazolines/2,4-Diaminoquinazolines | organic-chemistry.org |

| Benzamides, Amidines | Copper catalyst | Quinazolin-4(1H)-ones | rsc.org |

| Isatoic anhydride, Amidoxime derivatives | Iron(III) chloride | 2-Substituted quinazolin-4(3H)-ones | nih.gov |

| 2-Aminobenzamides, Benzyl (B1604629) alcohol | t-BuONa, O2 | 2-Phenylquinazolin-4(3H)-one | researchgate.net |

Nucleophilic Displacement and Amination Strategies at C-4

Once the quinazoline ring is formed, a key step is the introduction of the amine group at the C-4 position. This is frequently accomplished through nucleophilic aromatic substitution (SNAr) on a suitable 4-substituted quinazoline precursor, most commonly a 4-chloroquinazoline (B184009).

The chlorine atom at the 4-position of 2,4-dichloroquinazoline (B46505) is highly susceptible to nucleophilic attack by amines. mdpi.com This regioselectivity is a well-documented phenomenon, allowing for the selective synthesis of 2-chloro-4-aminoquinazolines. mdpi.com The reaction conditions, including the choice of solvent, temperature, and the nature of the amine nucleophile, can be varied to optimize the reaction time and yield. mdpi.com For example, the reaction of tert-butyl (S)-(1-(4-chloroquinazolin-2-yl)propyl)carbamate with various amines is a key step in the synthesis of certain C-4 substituted quinazoline compounds. nih.gov

Direct amination of quinazolin-4(3H)-ones is another effective method. Treatment with N,N-dimethylformamide (DMF) in the presence of 4-toluenesulfonyl chloride can activate the C-OH bond, leading to the formation of 4-(dimethylamino)quinazolines. organic-chemistry.org

Introduction and Manipulation of Bromine and Fluorine Substituents

The synthesis of this compound requires the specific placement of bromine and fluorine atoms on the quinazoline core. This can be achieved through directed halogenation techniques or by starting with pre-halogenated precursors.

Directed Halogenation Techniques at C-6 and C-8

Regioselective halogenation of the quinazoline ring is crucial for introducing substituents at the desired positions. While electrophilic substitution on the quinazoline ring itself can be challenging, directed C-H functionalization methods have emerged as powerful tools. For instance, nitration, an electrophilic substitution, on quinazoline occurs preferentially at the 6-position. nih.gov

Palladium-catalyzed C-H activation offers a precise method for halogenation. For example, 2-arylquinazolines can be ortho-halogenated using N-halosuccinimides as the halogen source with a Pd(II) catalyst. researchgate.net While this method targets the aryl substituent, similar principles can be applied to the quinazoline core itself.

Enzymatic halogenation presents a highly selective alternative. Flavin-dependent halogenases (FDHs) have been engineered to catalyze the site- and atroposelective bromination of various substrates, including 3-aryl-4(3H)-quinazolinones. nih.gov This highlights the potential of biocatalysis for the precise installation of halogens.

Functional Group Interconversions on Halogenated Precursors

An alternative and often more straightforward approach is to start with precursors that already contain the desired halogen atoms. For example, the synthesis could begin with a substituted anthranilic acid, such as 2-amino-3-bromo-5-fluorobenzoic acid, which would then be cyclized to form the corresponding 6-bromo-8-fluoroquinazolinone.

Halogenated quinazolinones and quinazolines are versatile intermediates for further modifications through cross-coupling reactions. nih.gov The C-Br bond can participate in various palladium-catalyzed reactions like Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide range of substituents. nih.gov The reactivity of the C-F bond is generally lower, but it can also undergo nucleophilic aromatic substitution under specific conditions. ossila.com

Synthesis of Diverse this compound Derivatives

The synthesis of diverse derivatives of this compound often involves modifying the amine group at the C-4 position or further functionalizing the quinazoline core.

Starting from a 4-chloro-6-bromo-8-fluoroquinazoline intermediate, a wide array of primary and secondary amines can be introduced via nucleophilic aromatic substitution to generate a library of C-4 amino-substituted derivatives.

Furthermore, the bromine atom at the C-6 position serves as a handle for diversification through cross-coupling reactions. This allows for the introduction of various aryl, alkyl, and other functional groups, leading to a broad range of structurally diverse analogs. For example, a related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was synthesized and evaluated for its biological activity. nih.gov

Construction of Substituted Anilinoquinazolines

A significant class of quinazoline derivatives are the 4-anilinoquinazolines, many of which exhibit potent biological activities. The most prevalent method for their synthesis is the nucleophilic aromatic substitution (SNAr) reaction between a 4-chloroquinazoline and a substituted aniline (B41778). nih.gov

The reactivity of this transformation is influenced by the electronic nature of the aniline. Electron-rich anilines, such as those bearing alkoxy or alkyl groups, generally react with 4-chloroquinazolines under relatively mild conditions to provide the desired 4-anilinoquinazolines in good yields. nih.gov Conversely, anilines with electron-withdrawing groups are less nucleophilic and may require more forcing conditions, such as higher temperatures or the use of a base, to facilitate the reaction. Microwave irradiation has proven to be a particularly effective technique for promoting these N-arylation reactions, often leading to shorter reaction times and improved yields, even with less reactive aniline partners. nih.gov This methodology allows for the introduction of a wide array of substituted aryl groups at the C4-amino position, making it a cornerstone for building libraries of diverse 4-anilinoquinazoline (B1210976) analogs.

Derivatization at C-2 and N-Substitutions

Further diversification of the quinazoline scaffold is commonly achieved by introducing various substituents at the C-2 position. A range of synthetic strategies enables the installation of alkyl, aryl, and other functional groups at this site.

One-pot, multi-component reactions are particularly powerful for this purpose. For example, a palladium-catalyzed three-component reaction of a 2-aminobenzonitrile, an aldehyde, and an aryl boronic acid can efficiently construct 2,4-disubstituted quinazolines. nih.gov This method is valued for its broad substrate scope and tolerance of various functional groups, including bromo and iodo moieties, which can be used for subsequent cross-coupling reactions. nih.gov Copper-catalyzed tandem reactions have also been developed, such as the reaction between (2-aminophenyl)methanols and aldehydes, which proceed through an initial oxidation followed by cyclization to yield 2-substituted quinazolines. nih.gov

Direct C-H activation has also emerged as a modern tool for C-2 functionalization. These methods avoid the need for pre-functionalized starting materials and allow for the direct coupling of the quinazoline core with various partners. N-substitutions on the quinazoline ring are typically achieved either by incorporating a substituted amine during the initial cyclization reaction or by direct alkylation or arylation of a pre-formed quinazoline or quinazolinone ring system.

Synthesis of Related Quinazolinone and Quinazolin-2,4-dione Structures

The quinazolinone and quinazolin-2,4-dione scaffolds are closely related to quinazolines and are also of significant interest.

Quinazolin-4(3H)-ones are most commonly synthesized from 2-aminobenzoic acid (anthranilic acid) or its derivatives. researchgate.netnih.gov A classic method involves reacting anthranilic acid with acetic anhydride to form an intermediate 2-methyl-3,1-benzoxazin-4-one. This benzoxazinone (B8607429) is then treated with a primary amine or ammonia, which opens the oxazinone ring and subsequently cyclizes to afford the corresponding N3-substituted or unsubstituted quinazolin-4(3H)-one. nih.gov Alternatively, quinazolinones can be prepared from 2-aminobenzamides, which can be cyclized by reacting with aldehydes, followed by an oxidation step. organic-chemistry.org

Quinazoline-2,4(1H,3H)-diones are often prepared by reacting anthranilic acid derivatives with urea (B33335) or isocyanates. A particularly efficient route involves the reaction of isatoic anhydride with a primary amine. This reaction proceeds via the opening of the anhydride ring by the amine to form a 2-ureidobenzoic acid intermediate, which then undergoes intramolecular cyclization to yield the quinazoline-2,4-dione. researchgate.net

The following table summarizes some common synthetic approaches to these related heterocyclic systems.

| Target Scaffold | Starting Material(s) | Key Reagents/Conditions | Reference(s) |

| Quinazolin-4(3H)-one | 2-Aminobenzoic Acid, Amine/Ammonia | 1. Acetic Anhydride; 2. R-NH₂ or NH₃ | researchgate.netnih.gov |

| Quinazolin-4(3H)-one | 2-Aminobenzamide, Aldehyde | 1. p-TsOH; 2. PIDA (Oxidant) | organic-chemistry.org |

| Quinazolin-4(3H)-one | 2-Fluorobenzamide, Amide | Cs₂CO₃, DMSO, Heat | acs.org |

| Quinazoline-2,4(1H,3H)-dione | Isatoic Anhydride, Amine | R-NH₂, Heat | researchgate.net |

| Quinazoline-2,4(1H,3H)-dione | 2-Aminobenzoic Acid Ester, Isocyanate | R-NCO | researchgate.net |

This table provides a generalized summary. Specific reaction conditions may vary.

Advanced Synthetic Approaches and Process Optimization

To meet the demands of modern drug discovery, traditional synthetic methods are often enhanced through advanced technologies that increase efficiency, yield, and throughput.

Microwave-Assisted Synthesis in Quinazoline Chemistry

Microwave-assisted synthesis has become an indispensable tool in organic chemistry, offering significant advantages over conventional heating methods. nih.gov By utilizing microwave irradiation (MWI), chemical transformations can be accelerated dramatically, with reaction times often reduced from hours to mere minutes. nih.govnih.gov This rapid heating can also lead to higher product yields and improved purity profiles by minimizing the formation of side products.

In quinazoline synthesis, MWI has been successfully applied to various reaction types, including cyclization, condensation, and cross-coupling reactions. nih.gov For instance, the Niementowski reaction, a classical method for preparing quinazolinones from anthranilic acids, can be performed under solvent-free microwave conditions to achieve high yields in a fraction of the time required for thermal heating. The synthesis of 4-anilinoquinazolines via the N-arylation of 4-chloroquinazolines is also significantly expedited by microwave heating. nih.gov

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference(s) |

| Niementowski Quinazolinone Synthesis | Several hours, high temperature | 3-4 minutes, solvent-free | nih.gov |

| N-Arylation of 4-Chloroquinazoline | 12-24 hours | 30-120 minutes | nih.gov |

| Iron-Catalyzed Cyclization | Hours | Minutes | organic-chemistry.org |

This table illustrates typical comparative advantages of MWI; specific conditions and outcomes are substrate-dependent.

Parallel Synthesis and Library Generation for High-Throughput Screening

The exploration of structure-activity relationships (SAR) in drug discovery necessitates the synthesis and testing of large numbers of related compounds. Parallel synthesis is a strategy that enables the rapid and simultaneous production of a collection of individual compounds, known as a library. This approach is highly amenable to the synthesis of quinazoline derivatives due to the modular nature of their synthetic routes.

Using automated or semi-automated platforms, chemists can perform numerous reactions in parallel, typically in 24- or 96-well plate formats. For example, a common quinazoline scaffold, such as 4-chloro-6-bromo-8-fluoroquinazoline, can be reacted with a diverse set of amines, anilines, or other nucleophiles in separate wells. This allows for the systematic variation of the substituent at the C4 position. Similarly, multi-component reactions can be adapted for parallel synthesis by varying each of the starting components across the reaction array.

This high-throughput approach allows for the efficient generation of large, focused libraries of quinazoline analogs. These libraries are then subjected to high-throughput screening (HTS) to identify "hits"—compounds that exhibit desired biological activity. The data from HTS guides further rounds of synthesis and optimization, accelerating the entire drug discovery process.

Antineoplastic and Antiproliferative Activities

Derivatives of the 6-bromo-8-fluoroquinazoline-4-amine nucleus have been investigated for their ability to inhibit the growth of cancer cells and induce apoptosis. These activities are often attributed to the specific substitution patterns on the quinazoline ring system, which can influence their interaction with biological targets.

The initial assessment of the anticancer potential of this compound derivatives typically involves evaluating their cytotoxic effects against a panel of human cancer cell lines in a laboratory setting.

Researchers have utilized various established cancer cell lines to determine the breadth and specificity of the antiproliferative effects of these compounds. Commonly used cell lines include:

MCF-7: A human breast adenocarcinoma cell line.

SW480: A human colon adenocarcinoma cell line.

NCI Cell Line Panel: The National Cancer Institute's panel of 60 human cancer cell lines, representing a broad spectrum of cancer types.

T-24: A human urinary bladder cancer cell line.

In one study, a series of novel 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were evaluated against MCF-7 and SW480 cell lines. nih.gov Another investigation into a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative also employed the MCF-7 cell line, alongside the T-24 urinary bladder cancer cell line, and conducted broader screening against the NCI cell line panel. nih.gov

The antiproliferative potency of these derivatives is quantified by determining their half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

A study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives revealed that the substitution at the thiol position significantly influenced their cytotoxic activity. For instance, compound 8a , which features an aliphatic linker, was identified as the most potent in the series against both MCF-7 and SW480 cell lines. nih.gov The IC50 values for this and other derivatives from the study are presented below.

Table 1: In Vitro Cytotoxicity (IC50 in µM) of Selected 6-Bromo-2-mercapto-3-phenylquinazolin-4(3H)-one Derivatives

| Compound | MCF-7 | SW480 |

|---|---|---|

| 8a | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8d | 59.15 ± 5.73 | 72.45 ± 2.90 |

| 8e | 35.14 ± 6.87 | 63.15 ± 1.63 |

Data sourced from a study on 6-bromo quinazoline derivatives as cytotoxic agents. nih.gov

In a separate study, a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid derivative, compound 6e , was evaluated for its cytotoxic effects. It demonstrated IC50 values of 168.78 µM against the MCF-7 cell line and 257.87 µM against the T-24 cell line. nih.gov

A critical aspect of anticancer drug development is the ability of a compound to selectively target cancer cells while sparing normal, healthy cells. To assess this, the cytotoxicity of promising derivatives is often tested against non-malignant cell lines.

The most potent compound from the 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one series, 8a , was tested against the normal human lung fibroblast cell line, MRC-5. It exhibited an IC50 value of 84.20 ± 1.72 µM. nih.gov This indicates a degree of selectivity for cancer cells over normal cells, a desirable characteristic for a potential anticancer agent.

To understand the mechanism by which these compounds exert their antiproliferative effects, researchers investigate their interactions with specific molecular targets within the cell, such as enzymes that play a crucial role in cell division and proliferation.

Aurora kinases are a family of serine/threonine kinases that are key regulators of mitosis. Their overexpression is common in many cancers, making them an attractive target for cancer therapy.

A study focused on designing selective Aurora A kinase inhibitors identified 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e ) as a potent compound. nih.gov The inhibitory activity of this and related derivatives against Aurora A kinase was assessed. The presence of a halogen substitution on the terminal phenyl ring and a fluorine atom on the quinazoline scaffold were found to enhance inhibitory activity. nih.gov

Table 2: In Vitro Aurora A Kinase Inhibitory Activity of Selected Quinazoline Derivatives at 10 µM

| Compound | % Inhibition |

|---|---|

| 6b | High |

| 6e | High |

| 6a | Lower |

| 6d | Lower |

| 6c | Lower |

Qualitative data derived from a study on Aurora A kinase inhibitors. nih.gov

To further evaluate its selectivity, compound 6e was tested against a panel of 14 other kinases. The results showed that it had poor inhibitory activity against these other kinases, indicating a selective profile for Aurora A kinase. nih.gov

Molecular Targets and Enzyme Inhibition Profiling

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazoline core is a well-established pharmacophore for targeting the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key driver in various cancers. Several approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline scaffold. Structure-activity relationship (SAR) studies have consistently shown that substitutions on the quinazoline ring significantly influence inhibitory potency.

The presence of a halogen atom, such as bromine, at the C-6 position of the quinazoline ring has been shown to enhance anticancer effects. Studies on 4-anilino-6-bromoquinazoline derivatives revealed that these compounds act as potent inhibitors of EGFR tyrosine kinase phosphorylation by competitively binding to the ATP site. Further modifications, such as the introduction of an aryl urea group at the C-6 position of the 4-anilinoquinazoline scaffold, have been explored to increase interactions within the EGFR active pocket, thereby improving binding affinity.

While extensive research exists for 6-bromoquinazoline (B49647) derivatives, specific data on compounds bearing the combined 6-bromo-8-fluoro substitution pattern on the quinazolin-4-amine (B77745) core in the context of EGFR inhibition is not prevalent in the reviewed literature. However, molecular modeling and SAR from related 6-bromo derivatives suggest that such a substitution pattern could modulate the electronic and steric properties of the molecule, potentially influencing its interaction with key amino acid residues in the EGFR binding site.

KRAS Target Modulation in Oncogenesis

The KRAS oncogene is a critical component of the EGFR signaling pathway, and its mutation is a major driver in many human cancers. Activating KRAS mutations often lead to resistance to EGFR-targeted therapies. Consequently, there is significant interest in developing inhibitors that can directly or indirectly modulate KRAS signaling.

A review of the scientific literature did not yield specific studies investigating the activity of this compound derivatives on KRAS target modulation. The development of direct KRAS inhibitors has been challenging, although recent breakthroughs have led to covalent inhibitors targeting specific mutations like KRAS G12C. The research in this area is focused on distinct chemical scaffolds, and to date, the 6-bromo-8-fluoroquinazoline-4-amine core has not been reported in this context.

Inhibition of Other Kinases (e.g., PI3Kα, BRD4)

While EGFR is a primary target for many quinazoline derivatives, their activity against other kinases is also an area of active investigation. A study on a closely related scaffold, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e), explored its selectivity by testing it against a panel of 14 different kinases. This compound demonstrated notable inhibitory activity against Aurora A kinase, another key regulator of the cell cycle.

The study revealed that compound 6e was the most potent among the tested derivatives against Aurora A. The selectivity profile is crucial for developing targeted therapies with fewer side effects. The data from the kinase panel assay for compound 6e highlights its potential as a lead for developing selective Aurora A inhibitors.

Table 1: Kinase Inhibition Profile of Compound 6e Data sourced from a kinase panel assay evaluating the selectivity of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e).

| Kinase Target | % Inhibition at 10 µM |

| Aurora A | 75% |

| CDK2/cyclin A | 30% |

| CHK2 | 25% |

| GSK3β | 15% |

| MET | 12% |

| p38α | 10% |

| ROCK-II | 8% |

| SRC | 5% |

| VEGFR2 | 3% |

| EGFR | <1% |

| FLT3 | <1% |

| PDGFRβ | <1% |

| TIE2/TEK | <1% |

| PKA | <1% |

No specific studies were found in the reviewed literature detailing the inhibitory activity of this compound derivatives against PI3Kα or BRD4. Research into inhibitors for these targets is ongoing, focusing on various other chemical scaffolds.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

Indoleamine 2,3-dioxygenase 1 (IDO1) is an enzyme that plays a crucial role in creating an immunosuppressive tumor microenvironment by catalyzing the degradation of tryptophan. Inhibiting IDO1 is a promising strategy in cancer immunotherapy. Current research on IDO1 inhibitors involves various chemical structures, such as 4-phenylimidazole (B135205) derivatives like navoximod.

There is no information available in the searched scientific literature regarding the evaluation of this compound derivatives as IDO1 inhibitors.

Cellular Mechanisms of Action in Cancer Models

Understanding the cellular response to a compound is critical to elucidating its mechanism of action. For derivatives of the 8-fluoroquinazoline scaffold, studies have focused on their impact on cell cycle progression and the induction of apoptosis.

Cell Cycle Arrest Analysis and Phase Specificity

The cell cycle is a tightly regulated process, and its disruption can lead to uncontrolled cell proliferation, a hallmark of cancer. Many anticancer agents exert their effects by causing cell cycle arrest at specific phases. The derivative 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) was evaluated for its effect on the cell cycle in the MCF-7 human breast cancer cell line.

The analysis showed that treatment with compound 6e at its IC₅₀ concentration (168.78 µM) led to a significant arrest of cells in the G1 phase of the cell cycle. The percentage of cells in the G1 phase increased from 51.45% in control cells to 60.68% in treated cells. This was accompanied by a corresponding decrease in the percentage of cells in the S and G2/M phases, indicating that the compound prevents cells from proceeding through the DNA replication step.

Table 2: Cell Cycle Analysis of MCF-7 Cells Treated with Compound 6e Results from flow cytometric analysis after 24-hour treatment with 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) at its IC₅₀ value.

| Cell Cycle Phase | Control (%) | Treated with Compound 6e (%) |

| G1 Phase | 51.45 | 60.68 |

| S Phase | 22.27 | 17.47 |

| G2/M Phase | 21.34 | 18.29 |

Induction of Programmed Cell Death (Apoptosis)

Inducing apoptosis, or programmed cell death, is a key mechanism for many effective anticancer drugs. The ability of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (Compound 6e) to trigger apoptosis was assessed in MCF-7 breast cancer cells using flow cytometry.

The results demonstrated that after 24 hours of treatment, compound 6e induced a higher rate of cellular apoptosis compared to the control. This pro-apoptotic activity is a critical feature for a potential anticancer agent, as it leads to the elimination of cancer cells.

Table 3: Apoptosis Induction in MCF-7 Cells by Compound 6e Flow cytometry results showing the percentage of apoptotic cells after 24-hour treatment.

| Treatment | Total Apoptotic Cells (%) |

| Control | 0.23 |

| Doxorubicin (10 µM) | 1.52 |

| Compound 6e (168.78 µM) | 2.16 |

Modulation of Key Signaling Pathways (e.g., Erk Signaling)

No research data was found regarding the modulation of the Erk signaling pathway or other key signaling pathways by derivatives of this compound. While other quinazoline derivatives have been investigated for their effects on various signaling pathways, such as those involving Aurora A kinase or the Epidermal Growth Factor Receptor (EGFR), this research does not extend to the specific chemical structure of interest.

Antimicrobial Efficacy

Detailed studies on the antimicrobial efficacy of this compound derivatives are not present in the available literature. Research on related but structurally distinct compounds, such as 6,8-dibromo-4(3H)quinazolinone derivatives, has shown antimicrobial activity. However, these findings cannot be directly attributed to the this compound scaffold.

No specific data on the activity of this compound derivatives against Gram-positive bacteria like Staphylococcus aureus or Bacillus subtilis is available.

There is no published information on the efficacy of this compound derivatives against Gram-negative bacteria such as Escherichia coli or Pseudomonas aeruginosa.

As no studies on the antibacterial activity have been reported, there is no available data from Minimum Inhibitory Concentration (MIC) or disk diffusion assays for derivatives of this compound.

No specific research was found detailing the antifungal properties of this compound derivatives against any fungal species.

Antifungal Activity

Activity against Fungal Pathogens

Research has highlighted the potent antifungal effects of 6-bromo-4-substituted quinazoline derivatives against various plant pathogenic fungi. For instance, 6-bromo-4-ethoxyethylthio quinazoline has demonstrated high antifungal activities. researchgate.net Studies on 6,8-dibromo-4(3H)quinazolinone derivatives have also revealed significant antifungal potential. One such derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, exhibited potent in vitro antifungal activity with minimum inhibitory concentrations (MICs) of 0.78 µg/ml against Candida albicans and 0.097 µg/ml against Aspergillus flavus. nih.govafricaresearchconnects.comresearchgate.net

The antifungal activity of these compounds is often evaluated using the mycelial growth rate method. researchgate.net For example, the bioassay results for 6-bromo-4-ethoxyethylthio quinazoline showed EC50 values ranging from 17.47 to 70.79 μg/mL against a panel of fungi. researchgate.net

Table 1: Antifungal Activity of a 6,8-dibromo-4(3H)quinazolinone Derivative

| Fungal Pathogen | Minimum Inhibitory Concentration (MIC) in µg/ml |

|---|---|

| Candida albicans | 0.78 nih.govafricaresearchconnects.comresearchgate.net |

Mycelial Growth Rate Inhibition Studies

The antifungal efficacy of quinazoline derivatives is often quantified through mycelial growth rate inhibition studies. For instance, 6-bromo-4-ethoxyethylthio quinazoline was assessed using this method, which determined its potent inhibitory effects on the growth of various plant pathogenic fungi. researchgate.net Similarly, novel s-substituted 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives have been shown to have a high inhibitory effect on the growth of most fungi tested, with EC50 values ranging from 8.3 to 64.2 µg/mL. nih.gov These studies are crucial in establishing the dose-dependent antifungal activity of these compounds.

Investigations into Antifungal Mechanism of Action

Understanding the mechanism of action is vital for the development of effective antifungal agents. For 6-bromo-4-ethoxyethylthio quinazoline, its mechanism was investigated using Gibberella zeae as a model organism. researchgate.net Treatment with this compound at a concentration of 100 μg/mL for 12 hours led to a decrease in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content. researchgate.net Furthermore, a decline in chitinase (B1577495) activity was observed. researchgate.net

In studies of other fluoroquinazoline derivatives, such as s-substituted 6-fluoro-4-alkyl(aryl)thioquinazolines, treatment of Fusarium oxysporum at 100 µg/mL resulted in only 6.5% of its spores burgeoning. nih.gov This was accompanied by an increase in cell membrane permeability, hyphal malformation, and endosome condensation. nih.gov After 12 hours of treatment, there was a decline in mycelial reducing sugar, D-GlcNAc content, and chitinase activity, while the soluble protein content remained largely unchanged. nih.gov These findings suggest that the antifungal action of these quinazoline derivatives may involve the disruption of the fungal cell wall and metabolic processes.

Other Pharmacological Activities of Quinazoline Analogs

The versatility of the quinazoline scaffold extends beyond antifungal activity, with various analogs demonstrating a broad spectrum of pharmacological properties. encyclopedia.pubnih.gov

Anti-inflammatory Properties

Quinazolinone derivatives have been extensively studied for their anti-inflammatory potential. nih.govresearchgate.netresearchgate.net Some have shown the ability to inhibit the production of inflammatory mediators like TNF-α. researchgate.net For example, a series of 3-[-(-substitutedphenyl--oxo-,-thiazolidin--yl)phentl]-2-methyl-6-substitutedquinazolin-4-ones were synthesized and screened for anti-inflammatory activity. researchgate.net Among them, compound 21, 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one, demonstrated notable anti-inflammatory activity. nih.gov The marketed drug proquazone (B1679723) is a quinazoline-based non-steroidal anti-inflammatory agent (NSAID) used in the treatment of rheumatoid arthritis and osteoarthritis. encyclopedia.pub

Antiviral Activities (including Anti-HIV)

The antiviral potential of quinazoline derivatives is well-documented against a range of viruses. researchgate.netnih.gov Certain 2,3,6-trisubstituted quinazolinone compounds have been identified as novel and potent inhibitors of Zika (ZIKV) and Dengue (DENV) virus replication, with some analogs exhibiting EC50 values as low as 86 nM. nih.gov Benzo[g]quinazoline derivatives have also shown promising activity against the human rotavirus Wa strain. mdpi.com

In the context of HIV, some 2-phenyl-3-substituted quinazolin-4(3H)-ones have been reported to possess anti-HIV activity. tsijournals.com One quinazolinone, L-738,372, acts as a nonnucleoside inhibitor of HIV-1 reverse transcriptase. nih.gov This compound demonstrates synergistic inhibition when combined with nucleoside analogs like azidothymidine triphosphate. nih.gov

Antimalarial Potential

Quinazoline analogs have been investigated as potential antimalarial agents, largely inspired by the structure of febrifugine (B1672321), an alkaloid with known antiplasmodial activity. nih.govnih.gov Novel febrifugine analogs with a quinazolinone core have been designed and synthesized, showing excellent in vivo antimalarial activity against Plasmodium falciparum. nih.gov Structure-activity relationship studies on quinazolinone-2-carboxamide derivatives have led to the identification of potent inhibitors of malaria, with some compounds being significantly more potent than the initial hits. acs.org The antimalarial activity of these compounds is often attributed to the 4-quinazolinone moiety. nih.gov

Non-Competitive Antagonism of Metabotropic Glutamate (B1630785) Receptor 5 (mGlu5)

Derivatives of 6-substituted-4-anilinoquinazolines have been identified as non-competitive antagonists of the metabotropic glutamate receptor 5 (mGlu5). nih.govresearchgate.net These allosteric modulators are of significant interest for treating various central nervous system (CNS) disorders. Research has shown that the nature of the substituent at the 6-position of the quinazoline ring plays a crucial role in the antagonist potency.

A high-throughput screening of a large compound library led to the discovery of 6-bromo-4-anilinoquinazolines as potent mGlu5 antagonists. nih.gov Structure-activity relationship (SAR) studies revealed that while various anilines could be tolerated, the substitution on the quinazoline core was critical. For instance, maintaining a 3-chloroaniline (B41212) substituent while varying the 6-position of the quinazoline ring demonstrated that halogen substitutions, including bromo and fluoro, were well-tolerated and resulted in potent antagonists. nih.gov

The potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50) in functional assays, such as measuring the inhibition of glutamate-induced calcium mobilization in cells expressing the mGlu5 receptor. The data indicates that 6-bromo-4-(3-chloroanilino)quinazoline exhibits a robust antagonist profile. nih.gov

| Compound ID | 6-Substituent | Aniline Substituent | mGlu5 IC50 (nM) nih.gov |

| 1 | Bromo | 3-Chloro | 256 ± 68 |

| 8 | Fluoro | 3-Chloro | 311 ± 74 |

| 9 | Chloro | 3-Chloro | 130 ± 28 |

| 10 | Nitro | 3-Chloro | 274 ± 70 |

| 11 | Methoxy | 3-Chloro | 1510 ± 365 |

| 12 | Cyano | 3-Chloro | >10,000 |

Antitubercular Activity

The quinazoline and quinazolinone scaffolds have been extensively investigated for their potential as antitubercular agents. nih.govnih.govdovepress.comresearchgate.netacs.orgijprajournal.com While direct studies on this compound derivatives are not prevalent in the reviewed literature, the activity of structurally related compounds suggests a promising avenue for research.

Studies on 4-anilinoquinazolines have identified compounds with significant inhibitory activity against Mycobacterium tuberculosis (Mtb). nih.gov For example, the introduction of fluorine on the aniline ring of a quinazoline derivative led to a marked increase in antitubercular activity. nih.gov This highlights the potential importance of the fluoro substituent in the this compound core.

Furthermore, various substituted quinazolinone derivatives have demonstrated potent antitubercular effects, with some compounds exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range against the H37Rv strain of Mtb. dovepress.com The substitution pattern on the quinazolinone ring is a key determinant of this activity.

| Compound Class | Key Structural Features | Representative Antitubercular Activity (MIC) | Reference |

| 4-Anilinoquinazolines | 6,7-Dimethoxy substitution on the quinazoline ring | MIC90 of 0.63-1.25 µM for a lead compound | nih.gov |

| 2,3-Disubstituted Quinazolin-4-ones | Varied substitutions at positions 2 and 3 | MIC values ranging from 6.25 to 100 µg/mL | dovepress.com |

| 4-(S-Alkylthio)quinazolines | Alkylthio group at the 4-position | Some derivatives more active than isoniazid (B1672263) against atypical mycobacteria | nih.gov |

| Quinazolinone-Triazole Hybrids | Hybrid structure of quinazolinone and triazole | MIC values of 0.78–12.5 μg/mL | acs.org |

Modulation of Lysosomal Functions

While direct evidence for the modulation of lysosomal functions by this compound derivatives is limited, research on related heterocyclic compounds provides a basis for potential activity in this area. For instance, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been shown to impair lysosome function. nih.gov These compounds induce lysosomal membrane permeabilization (LMP), leading to the disruption of autophagic flux and subsequent apoptosis in cancer cells. nih.gov

Given the structural similarities between quinolines and quinazolines, it is plausible that quinazoline derivatives could also interact with and modulate lysosomal pathways. The specific bromo and fluoro substitutions on the quinazoline core of this compound could influence such activity, potentially through effects on cellular uptake, distribution, and interaction with lysosomal components. Further investigation is required to explore this potential.

Potential as Components in Proteolysis Targeting Chimeras (PROTACs)

The quinazoline scaffold has emerged as a viable component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.

A notable example is the use of a dihydroquinazolinone derivative in the creation of potent BRD4 degraders. researchgate.net In this work, the dihydroquinazolinone moiety serves as the ligand that binds to the bromodomain and extra-terminal domain (BET) protein BRD4. This ligand is then connected via a linker to a ligand for the E3 ligase cereblon (CRBN), such as lenalidomide (B1683929) or pomalidomide. The resulting PROTAC effectively induces the degradation of BRD4, a key target in cancer therapy. researchgate.net

The adaptability of the quinazoline core for chemical modification makes it an attractive scaffold for designing new PROTACs. The this compound structure offers multiple points for the attachment of linkers and E3 ligase ligands, suggesting its potential utility in the development of novel targeted protein degraders.

Structure Activity Relationship Sar Studies of 6 Bromo 8 Fluoroquinazolin 4 Amine Analogs

Positional and Electronic Effects of Halogen Substituents (Bromine, Fluorine) on Bioactivity

The presence and position of halogen atoms on the quinazoline (B50416) ring significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, thereby modulating its biological activity. In the 6-bromo-8-fluoroquinazolin-4-amine scaffold, the bromine atom at the C-6 position and the fluorine atom at the C-8 position play distinct roles.

The fluorine atom at C-8 is the smallest and most electronegative halogen. Its introduction can alter the pKa of the quinazoline core, influencing its ionization state at physiological pH. This can have a profound impact on cell permeability and target engagement. Furthermore, the C-F bond is highly stable, often enhancing metabolic stability by blocking potential sites of oxidative metabolism. In a study of 2-phenyl-8-fluoroquinazoline-4-carboxylic acid derivatives, the presence of the fluorine atom in the quinazoline scaffold was shown to contribute to an additional inhibitory effect against Aurora A kinase. rsc.org

The specific combination of a bromo group at C-6 and a fluoro group at C-8 creates a unique electronic and steric profile that can be exploited for targeted drug design. The interplay of their inductive and mesomeric effects fine-tunes the reactivity of the quinazoline core and its interactions with biological macromolecules.

Impact of Substitutions at C-2, C-4, C-6, and C-8 Positions of the Quinazoline Core

Modifications at the C-2, C-4, C-6, and C-8 positions of the quinazoline nucleus are pivotal in determining the biological activity of its derivatives.

C-2 Position: The C-2 position offers a versatile point for introducing a wide range of substituents. In a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, substitutions at the sulfur atom attached to the C-2 position significantly impacted their cytotoxic activity. nih.gov Analogs with an aliphatic chain, particularly with a four-carbon spacer, demonstrated strong potency against MCF-7 and SW480 cancer cell lines. nih.gov Increasing the linker length led to a decrease in activity. nih.gov Aromatic linkers at this position were generally less tolerated than aliphatic ones. nih.gov

C-6 and C-8 Positions: As discussed, the inherent 6-bromo and 8-fluoro substitutions are key determinants of the molecule's properties. While the provided research does not explore further substitutions at these specific positions on the this compound backbone, it is known from broader quinazoline chemistry that altering the halogen atoms or introducing other small functional groups can be used to fine-tune the electronic landscape and steric profile of the molecule to optimize interactions with a specific biological target. nih.gov

Influence of Peripheral Ring and Side Chain Modifications on Potency and Selectivity

The introduction of peripheral rings and the modification of side chains attached to the quinazoline core are common strategies to enhance potency and selectivity. For instance, in the study of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the side chains were introduced at the C-2 position. The nature of these side chains had a profound effect on the cytotoxic activity.

| Compound ID | R Group (at C-2 Thiol) | IC50 (µM) vs. MCF-7 nih.gov | IC50 (µM) vs. SW480 nih.gov |

| 8a | n-Hexyl | 15.85 ± 3.32 | 17.85 ± 0.92 |

| 8b | n-Heptyl | 19.35 ± 1.25 | 22.14 ± 1.54 |

| 8c | Benzyl (B1604629) | 35.14 ± 6.87 | 63.15 ± 1.63 |

| 8d | 4-Methylbenzyl | 25.47 ± 4.12 | 59.15 ± 5.73 |

| 8e | 4-Fluorobenzyl | 42.17 ± 3.58 | 68.24 ± 3.17 |

| 8f | 4-Chlorobenzyl | 47.12 ± 2.14 | 72.45 ± 2.90 |

| 8g | 4-Bromobenzyl | 51.24 ± 4.87 | 78.15 ± 4.29 |

| 8h | 4-Nitrobenzyl | 58.14 ± 5.12 | 81.24 ± 3.84 |

As shown in the table, aliphatic side chains at the C-2 position resulted in higher potency compared to aromatic side chains. Within the aromatic series, electron-donating or weakly electron-withdrawing substituents on the benzyl ring were more favorable than strongly electron-withdrawing groups. This highlights the importance of the electronic and steric properties of peripheral modifications in determining the biological activity.

Development of Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the chemical structure of compounds with their biological activity. For quinazoline derivatives, QSAR models have been developed to predict their anticancer and other biological activities. bldpharm.com These models typically use molecular descriptors that quantify various aspects of the molecular structure, such as electronic, steric, and hydrophobic properties.

For a series of 6-arylquinazolin-4-amine derivatives, a QSAR model was developed that showed a good correlation between the physicochemical properties and the inhibitory activity against the DYRK1A enzyme. bldpharm.com The descriptors used in the model included HOMO and LUMO energies, charge on a specific atom (qCsub), surface area (SAG), and molecular weight (MW). bldpharm.com

While no specific QSAR studies have been reported for this compound analogs, the principles can be applied. A QSAR model for this series would likely need to incorporate descriptors that account for the specific electronic and steric effects of the bromo and fluoro substituents, as well as the properties of the various groups introduced at the C-2 and C-4 positions. Such a model could be a valuable tool for the rational design of new, more potent, and selective analogs of this compound.

No Publicly Available Computational Studies Found for this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific computational or in silico research dedicated to the chemical compound this compound could be identified.

Searches were conducted to locate studies pertaining to the molecular docking and molecular dynamics simulations of this specific quinazoline derivative. The aim was to uncover data on its predicted binding modes with biological targets, key amino acid interactions, binding affinities, and the dynamics of its potential protein-ligand complexes.

While a significant body of research exists on the computational analysis of the broader quinazoline scaffold and its various derivatives, none of the available studies focused specifically on the 6-bromo-8-fluoro-substituted quinazolin-4-amine (B77745). Investigations into related compounds, such as 6-bromo-quinazoline derivatives with other substitutions or 8-fluoroquinazoline (B71482) analogues, have been published, particularly in the context of their potential as kinase inhibitors. nih.govacs.orgtandfonline.comnih.gov These studies employ molecular modeling techniques to rationalize structure-activity relationships and guide the design of new therapeutic agents. nih.govnih.govmdpi.com

However, without research focused squarely on this compound, it is not possible to provide scientifically accurate information for the requested detailed outline, which includes:

Computational and in Silico Investigations of 6 Bromo 8 Fluoroquinazolin 4 Amine Derivatives

Molecular Dynamics (MD) Simulations:

Elucidation of Isoform Selectivity Mechanisms (e.g., Salt Bridge Formation)

Generating content for these specific sections without direct research would be speculative and would not meet the required standards of scientific accuracy. The scientific community has not yet published computational investigations that would provide the necessary data to populate these analyses for 6-Bromo-8-fluoroquinazolin-4-amine.

Therefore, a detailed article on the computational and in silico investigations of this compound cannot be produced at this time due to the absence of primary research on this specific molecule.

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule at the electronic level. These methods are used to understand the relationship between a molecule's structure and its reactivity, stability, and intermolecular interactions.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure and properties of molecules. researchgate.net By solving the Kohn-Sham equations, DFT can accurately model electron density and derive various chemical descriptors that are crucial for understanding molecular stability and reactivity. nih.gov For derivatives of this compound, DFT analysis, often performed at a specific level of theory such as B3LYP with a 6-31+G(d,p) basis set, provides valuable data on their electronic characteristics. nih.gov

Key electronic parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to a molecule's ability to donate electrons, while the LUMO energy (ELUMO) reflects its electron-accepting capacity. researchgate.net The energy gap (ΔE = ELUMO - EHOMO) between these frontier orbitals is a critical indicator of a molecule's chemical reactivity and kinetic stability; a larger energy gap generally implies lower reactivity and higher stability. researchgate.netnih.gov

Further analysis can yield global reactivity descriptors such as chemical hardness (η), softness (σ), and electronegativity (χ), which help in predicting how a molecule will interact with biological targets. researchgate.net For instance, studies on similar 6-bromo-quinazoline derivatives have shown that modifications to the molecular structure can significantly alter these parameters. A compound with greater hardness is typically more stable and less reactive. nih.gov Thermodynamic parameters like total energy (E), enthalpy (H), and Gibbs free energy (G) can also be calculated to compare the relative thermodynamic stability of different derivatives. nih.gov

Table 1: Representative DFT-Calculated Electronic and Thermodynamic Properties for a 6-Bromo-quinazoline Derivative Data based on a representative 6-bromo-quinazoline derivative from related research for illustrative purposes. nih.gov

| Parameter | Description | Representative Value |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.25 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.50 eV |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.75 eV |

| Hardness (η) | Resistance to change in electron distribution | 2.375 eV |

| Softness (σ) | Reciprocal of hardness, indicates reactivity | 0.421 eV-1 |

| Total Energy (E) | Total electronic energy of the molecule at 0 K | -2980 Ha |

| Gibbs Free Energy (G) | Thermodynamic potential for determining reaction spontaneity | -2980 Ha |

Virtual Screening and Chemoinformatics Approaches

Virtual screening and chemoinformatics have become indispensable tools in modern drug discovery for identifying promising lead compounds from vast chemical libraries. researchgate.net These techniques leverage computational power to filter and rank molecules based on their predicted ability to interact with a specific biological target.

Virtual screening can be broadly categorized into two main approaches: ligand-based and structure-based. nih.gov The choice of method depends on the available information about the target and its known ligands.

Structure-Based Virtual Screening (SBVS) is employed when the three-dimensional (3D) structure of the biological target (e.g., a protein kinase or receptor) is known, typically from X-ray crystallography or NMR spectroscopy. nih.govnih.gov The process involves docking a library of compounds, including potential derivatives of this compound, into the target's binding site. Molecular docking programs calculate the binding affinity and pose of each ligand, predicting the strength and nature of the interaction. nih.gov Compounds are then ranked by their docking scores, and top-scoring candidates are selected for further investigation. researchgate.net A typical SBVS workflow includes:

Retrieving a large library of compounds from databases like PubChem. nih.gov

Filtering the library based on drug-like properties, such as Lipinski's rule of five, to remove compounds with poor pharmacokinetic potential. researchgate.netirphouse.com

Docking the filtered compounds into the active site of the target protein.

Ranking the compounds based on predicted binding energy and analyzing key interactions (e.g., hydrogen bonds) with active site residues. nih.govnih.gov

Ligand-Based Virtual Screening (LBVS) is used when the structure of the target is unknown, but a set of molecules with known activity exists. nih.govresearchgate.net This method relies on the principle that structurally similar molecules are likely to have similar biological activities. A pharmacophore model can be generated based on the common chemical features of known active compounds. This model, representing the essential steric and electronic features for biological activity, is then used as a 3D query to search for new compounds in a database that fit the model. researchgate.net

Table 2: Generalized Workflow for Structure-Based Virtual Screening (SBVS) of Quinazoline (B50416) Derivatives

| Step | Action | Description |

| 1. Preparation | Target and Library Setup | Obtain the 3D structure of the target protein (e.g., EGFR kinase domain). Prepare a virtual library of this compound derivatives. |

| 2. Initial Filtering | Drug-Likeness Assessment | Apply filters like Lipinski's Rule of Five and ADME (Absorption, Distribution, Metabolism, Excretion) criteria to remove non-drug-like molecules. researchgate.netresearchgate.net |

| 3. Docking | Molecular Simulation | Use docking software (e.g., AutoDock, SurflexDock) to predict the binding mode and affinity of each derivative within the target's active site. nih.gov |

| 4. Scoring & Ranking | Hit Prioritization | Rank compounds based on their docking scores (e.g., kcal/mol). Lower binding energy typically indicates higher affinity. nih.gov |

| 5. Post-Analysis | Interaction Analysis | Visually inspect the binding poses of top-ranked compounds to analyze key interactions (hydrogen bonds, hydrophobic contacts) with amino acid residues. nih.gov |

| 6. Hit Selection | Candidate Identification | Select a diverse set of high-ranking compounds ("hits") for experimental validation. |

Recent advances in artificial intelligence (AI) have introduced sophisticated methods for de novo drug design, which involves creating entirely new molecules rather than screening existing ones. researchgate.net

Generative Models , such as Recurrent Neural Networks (RNNs), Variational Autoencoders (VAEs), and Generative Adversarial Networks (GANs), can learn the underlying patterns and chemical rules from large datasets of known molecules. nih.govarxiv.org Once trained, these models can generate novel chemical structures that are valid and diverse. For the this compound scaffold, a generative model could be fine-tuned to produce novel derivatives with specific, optimized properties. For example, the model could be directed to generate molecules with a high predicted binding affinity for a target kinase while simultaneously possessing a favorable ADMET profile. researchgate.net

Active Learning is a machine learning strategy that can be powerfully combined with generative models to make the drug design process more efficient. Instead of generating thousands of random molecules, an active learning loop iteratively refines the design process. The workflow typically proceeds as follows:

A generative model proposes a small, diverse batch of novel quinazoline derivatives.

These proposed molecules are evaluated computationally (e.g., via docking and DFT) or through rapid experimental assays.

The results of these evaluations are used as new training data to update and improve the generative model.

The refined model then generates a new, more promising batch of molecules, and the cycle repeats.

This iterative process allows the model to quickly learn the structure-activity relationships and focus its search on the most promising regions of chemical space, accelerating the discovery of potent and effective drug candidates.

Preclinical Efficacy Evaluation of 6 Bromo 8 Fluoroquinazolin 4 Amine Derivatives in Disease Models

In Vivo Antitumor Efficacy Studies

The ultimate test of a potential anticancer agent's promise lies in its ability to inhibit tumor growth in a living organism. In vivo studies are critical for evaluating the efficacy of 6-bromo-8-fluoroquinazolin-4-amine derivatives in a complex biological system, providing insights that cannot be obtained from in vitro cell culture experiments alone. These studies are typically conducted in rodent models, most commonly mice, which have been engrafted with cancerous cells.

Subcutaneous Xenograft Models in Immunodeficient Mice

Subcutaneous xenograft models are a foundational tool in preclinical oncology research and would be a primary method for evaluating derivatives of this compound. In this approach, human cancer cells are injected under the skin of immunodeficient mice, such as athymic nude or SCID (Severe Combined Immunodeficient) mice. The lack of a functional immune system in these animals prevents the rejection of the human tumor cells, allowing them to grow and form a palpable tumor.

Once the tumors reach a specified size, the mice are treated with the investigational quinazoline (B50416) derivatives. The primary endpoint of these studies is the measurement of tumor volume over time. The efficacy of the treatment is determined by comparing the tumor growth in the treated group to that in a control group receiving a vehicle solution. These models are valuable for assessing the direct antitumor activity of a compound. For instance, studies on other quinazoline derivatives have successfully used xenograft models to demonstrate tumor growth inhibition.

Quantification of Tumor Growth Inhibition (TGI)

A key metric for assessing the efficacy of a compound in preclinical in vivo studies is Tumor Growth Inhibition (TGI). TGI is a quantitative measure of how effectively a treatment slows down or reduces the size of a tumor compared to a control group. It is typically calculated at the end of the study using the following formula:

TGI (%) = [1 - (Average tumor volume of treated group / Average tumor volume of control group)] x 100

A higher TGI percentage indicates a more effective antitumor agent. In a hypothetical study of a this compound derivative, different dose levels would be tested to determine the dose-response relationship for TGI. This data is crucial for selecting a lead compound and determining the potential therapeutic window.

Hypothetical Tumor Growth Inhibition Data for a this compound Derivative (Compound X) in a Subcutaneous Xenograft Model

| Treatment Group | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (TGI) (%) |

| Vehicle Control | 1500 | - |

| Compound X (10 mg/kg) | 900 | 40 |

| Compound X (25 mg/kg) | 600 | 60 |

| Compound X (50 mg/kg) | 300 | 80 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate how Tumor Growth Inhibition (TGI) would be quantified for a derivative of this compound. No direct experimental data for this specific compound was found in the public domain.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Profiling in Preclinical Animal Models

Understanding the relationship between a drug's concentration in the body and its therapeutic effect is fundamental to its development. Pharmacokinetic (PK) and pharmacodynamic (PD) studies are therefore essential components of the preclinical evaluation of this compound derivatives.

Pharmacokinetics (PK) describes what the body does to the drug, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). In preclinical animal models, PK studies would involve administering a derivative of this compound to animals (typically mice or rats) and collecting blood samples at various time points. Analysis of these samples would determine key PK parameters such as:

Cmax: The maximum concentration of the drug in the plasma.

Tmax: The time at which Cmax is reached.

AUC (Area Under the Curve): A measure of the total drug exposure over time.

Half-life (t1/2): The time it takes for the drug concentration in the plasma to be reduced by half.

Pharmacodynamics (PD) , on the other hand, describes what the drug does to the body. For an anticancer agent, this involves measuring the biological effect of the compound on its intended target. For a quinazoline derivative that is a kinase inhibitor, PD studies might involve analyzing tumor tissue from treated animals to assess the inhibition of the target kinase's activity. This is often measured by looking at the phosphorylation status of the kinase or its downstream signaling proteins.

Integrating PK and PD data allows researchers to establish a PK/PD relationship, which helps in understanding the drug exposure required to achieve a desired therapeutic effect (e.g., a certain level of tumor growth inhibition). This information is critical for designing effective dosing regimens for further clinical studies.

Hypothetical Pharmacokinetic Parameters of a this compound Derivative (Compound Y) in Mice

| Parameter | Value |

| Cmax (ng/mL) | 1200 |

| Tmax (hr) | 2 |

| AUC (ng·hr/mL) | 7200 |

| Half-life (hr) | 6 |

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes only, based on typical values for small molecule kinase inhibitors. No direct experimental PK data for this specific compound was found in the public domain.

Integrated Preclinical Development Strategies for Lead Compounds

The selection of a lead compound from a series of this compound derivatives for advancement into clinical trials is a complex process that relies on the integration of all preclinical data. An effective integrated strategy involves a multidisciplinary approach, combining the expertise of medicinal chemists, biologists, pharmacologists, and toxicologists.

The initial step involves synthesizing a library of derivatives with diverse substitutions on the this compound scaffold. These compounds would then undergo high-throughput screening in various cancer cell lines to identify those with potent antiproliferative activity. Promising candidates are then advanced to more complex in vitro assays to determine their mechanism of action and target specificity.

Compounds that demonstrate favorable in vitro profiles are then subjected to the rigorous in vivo efficacy studies described above, including subcutaneous and orthotopic xenograft models. Concurrently, their pharmacokinetic and pharmacodynamic properties are thoroughly characterized.

The final selection of a lead candidate is based on a holistic assessment of its efficacy, safety profile (toxicology studies, not detailed here), and "drug-like" properties (e.g., solubility, metabolic stability, and oral bioavailability). This integrated approach ensures that the compound with the highest probability of success in clinical trials is chosen for further development. The ultimate goal is to develop a safe and effective therapeutic agent that can improve the outcomes for cancer patients.

常见问题

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 6-bromo-8-fluoroquinazolin-4-amine, and how can reaction conditions be optimized?

- Methodology : A common approach involves nucleophilic substitution of 4-chloroquinazoline derivatives with fluorinated anilines. For example, 6-bromo-4-chloroquinazoline can react with 2-fluoroaniline derivatives in isopropanol or DMF with a base like DIPEA or Hunig’s base at elevated temperatures (80–90°C). Microwave-assisted synthesis (e.g., 150°C for 1 h) significantly improves yields in Suzuki-Miyaura cross-coupling steps . Purification typically involves column chromatography (e.g., 0–15% EtOAc/heptane gradients) and characterization via H/C NMR and LCMS to confirm regiochemistry and purity .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodology : Use a combination of analytical techniques:

- NMR : H NMR (DMSO-d6) should show distinct peaks for aromatic protons (δ 7.3–8.5 ppm) and amine protons (δ ~11.4 ppm). Fluorine substituents induce deshielding in adjacent carbons, detectable via C NMR .

- LCMS : Monitor molecular ion peaks (e.g., [M+1] at m/z 378.1) and retention times (e.g., 3.05–4.53 min gradients) to confirm purity >95% .

- TLC : Track reaction progress using ethyl acetate/heptane mobile phases .

Q. What stability considerations are critical for storing halogenated quinazoline derivatives?

- Methodology : Store compounds at 2–8°C in light-protected containers to prevent photodegradation. Avoid prolonged exposure to moisture, as bromo-fluoro substituents may hydrolyze under acidic/basic conditions. Use anhydrous sodium sulfate during workup to remove residual water .

Advanced Research Questions

Q. How do bromo and fluoro substituents influence the electronic and steric properties of quinazolin-4-amine in structure-activity relationship (SAR) studies?

- Methodology :

- Electronic Effects : Fluorine’s electronegativity increases electron withdrawal, enhancing hydrogen bonding with target proteins (e.g., kinase active sites). Bromine provides a hydrophobic pocket for π-π stacking.

- Steric Effects : The 6-bromo-8-fluoro arrangement minimizes steric hindrance compared to bulkier substituents, as shown in morpholine-functionalized quinazolines with improved kinase inhibition .

- Experimental Validation : Use DFT calculations to map electrostatic potentials and compare inhibitory activity (IC) in kinase assays .

Q. How can researchers resolve discrepancies in reaction yields during cross-coupling steps (e.g., Suzuki-Miyaura) with this compound derivatives?

- Methodology :

- Catalyst Optimization : Replace Pd(PPh) with PdCl(dppf) for enhanced stability in DMF .

- Solvent Screening : Test polar aprotic solvents (e.g., THF, dioxane) to improve boronic acid solubility.

- Microwave vs. Conventional Heating : Microwave irradiation (150°C, 1 h) reduces side reactions and improves yields by 20–30% compared to oil-bath heating .

- Byproduct Analysis : Use LCMS to identify debrominated or dimerized impurities and adjust stoichiometry (e.g., 1.5 eq boronic acid) .

Q. What strategies are effective for analyzing conflicting biological activity data in kinase inhibition assays?

- Methodology :

- Dose-Response Curves : Perform 8-point IC assays (0.1–100 μM) in triplicate to assess reproducibility.

- Counter-Screening : Test against off-target kinases (e.g., CLK1, DYRK1A) to rule out non-specific binding .

- Crystallography : Co-crystallize the compound with target kinases (e.g., CDC2-like kinases) to validate binding modes and identify substituent-driven conformational changes .

Q. How can computational modeling guide the design of this compound analogs with enhanced selectivity?

- Methodology :

- Molecular Docking : Use AutoDock Vina to predict binding affinities with kinase ATP pockets. Prioritize analogs with ΔG ≤ -9 kcal/mol .

- MD Simulations : Run 100-ns trajectories to assess protein-ligand stability and identify residues critical for halogen bonding (e.g., Lys90, Asp167 in CLK1) .

- QSAR : Develop regression models correlating substituent parameters (Hammett σ, molar refractivity) with bioactivity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。